(4-Benzoylphenyl)methyl 2-hydroxy-3-methylbenzoate
Overview
Description
(4-Benzoylphenyl)methyl 2-hydroxy-3-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a methyl 2-hydroxy-3-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylphenyl)methyl 2-hydroxy-3-methylbenzoate typically involves esterification reactions. One common method is the reaction between 4-benzoylbenzyl alcohol and 2-hydroxy-3-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Benzoylphenyl)methyl 2-hydroxy-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted esters and benzoyl derivatives.
Scientific Research Applications
(4-Benzoylphenyl)methyl 2-hydroxy-3-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Benzoylphenyl)methyl 2-hydroxy-3-methylbenzoate involves its interaction with various molecular targets. The ester moiety can undergo hydrolysis to release the active components, which can then interact with enzymes or receptors. The benzoyl group may also participate in binding interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-methylbenzoate
- Methyl benzoate
- Ethyl benzoate
Uniqueness
(4-Benzoylphenyl)methyl 2-hydroxy-3-methylbenzoate is unique due to the presence of both benzoyl and hydroxy-methylbenzoate groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in simpler esters like methyl benzoate or ethyl benzoate.
Properties
IUPAC Name |
(4-benzoylphenyl)methyl 2-hydroxy-3-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-15-6-5-9-19(20(15)23)22(25)26-14-16-10-12-18(13-11-16)21(24)17-7-3-2-4-8-17/h2-13,23H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGYXZDWVFDMHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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